3-(4-hydroxyphenyl)-5-methyl-6-(phenylamino)pyrimidin-4(3H)-one
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Overview
Description
3-(4-hydroxyphenyl)-5-methyl-6-(phenylamino)pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidinone core substituted with hydroxyphenyl and phenylamino groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxyphenyl)-5-methyl-6-(phenylamino)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with acetophenone to form a chalcone intermediate. This intermediate undergoes cyclization with guanidine to yield the desired pyrimidinone compound. The reaction conditions often involve the use of ethanol as a solvent and acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
3-(4-hydroxyphenyl)-5-methyl-6-(phenylamino)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The pyrimidinone core can be reduced to form dihydropyrimidinone derivatives.
Substitution: The phenylamino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidinone derivatives.
Substitution: Various substituted pyrimidinone derivatives depending on the reagents used.
Scientific Research Applications
3-(4-hydroxyphenyl)-5-methyl-6-(phenylamino)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(4-hydroxyphenyl)-5-methyl-6-(phenylamino)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The pathways involved often include inhibition of signal transduction processes or disruption of cellular metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-hydroxyphenyl)-5-methyl-6-(phenylamino)pyrimidin-2(1H)-one
- 3-(4-hydroxyphenyl)-5-methyl-6-(phenylamino)pyridine-4(3H)-one
- 3-(4-hydroxyphenyl)-5-methyl-6-(phenylamino)quinazolin-4(3H)-one
Uniqueness
3-(4-hydroxyphenyl)-5-methyl-6-(phenylamino)pyrimidin-4(3H)-one is unique due to its specific substitution pattern on the pyrimidinone core, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or specificity in binding to molecular targets .
Properties
Molecular Formula |
C17H15N3O2 |
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Molecular Weight |
293.32 g/mol |
IUPAC Name |
6-anilino-3-(4-hydroxyphenyl)-5-methylpyrimidin-4-one |
InChI |
InChI=1S/C17H15N3O2/c1-12-16(19-13-5-3-2-4-6-13)18-11-20(17(12)22)14-7-9-15(21)10-8-14/h2-11,19,21H,1H3 |
InChI Key |
WQVOIHSPOJRABI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN(C1=O)C2=CC=C(C=C2)O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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